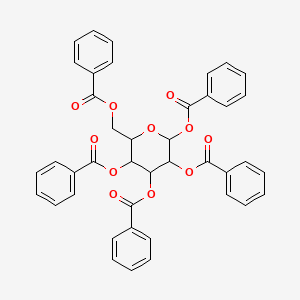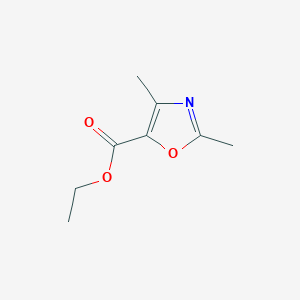
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene
Descripción general
Descripción
“2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene” is a chemical compound with the molecular formula C14H10Cl2O2 . It is an important intermediate used for the synthesis of agrochemicals .
Synthesis Analysis
The synthesis of “2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene” involves several steps. One method involves the epoxidation reaction on sulfur ylide and 4-phenoxybenzaldehyde to obtain the compound. Another method involves reducing 2-halo-1-(4-phenoxyphenyl)ethanone using sodium borohydride to obtain 2-halo-1-(4-phenoxyphenyl)ethanol, which is then cyclized in the presence of sodium hydroxide .Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene” consists of a benzene ring with chloro, nitro, and phenoxy substituents. The average mass of the molecule is 281.134 Da, and the monoisotopic mass is 280.005798 Da .Aplicaciones Científicas De Investigación
Synthesis of Thiazole Derivatives
Thiazoles are a class of azole heterocycles that have garnered significant attention due to their broad applications in various fields. The compound “2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene” can be used in the synthesis of thiazole derivatives, which are important in pharmaceuticals and agrochemicals. These derivatives exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and antioxidant properties .
Anticancer Research
In the realm of cancer research, derivatives of “2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene” have been synthesized and tested for their efficacy against various human cancer cell lines. These studies are crucial for the development of new anticancer agents and understanding the mechanism of action at the molecular level .
Development of Lacrimators
The structure of “2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene” is similar to that of α-chloroacetophenone, which is known as a lacrimator or tear gas. Research into the compound’s derivatives could lead to the development of non-lethal agents for crowd control or self-defense .
Chemical Sensitizers
Derivatives of this compound may find applications as chemical sensitizers in the photographic industry. Sensitizers are used to increase the response of photographic films to light, and research into new sensitizers can lead to improved film quality and sensitivity .
Agrochemical Applications
The compound’s derivatives could be explored for their potential use in agrochemicals. Given their structural similarity to other compounds with known agrochemical properties, they could serve as pesticides, herbicides, or fungicides, contributing to crop protection and yield improvement .
Material Science
In material science, “2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene” could be used to synthesize compounds that function as dyes, pigments, or chromophores. These materials are essential for a variety of applications, including the manufacturing of colored fabrics, paints, and inks .
Mecanismo De Acción
Target of Action
The primary targets of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene are microbial enzymes involved in the degradation of chlorophenolic compounds . These enzymes, such as extracellular laccase, play a crucial role in the biodegradation of various environmental pollutants .
Mode of Action
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene interacts with its targets by serving as a substrate for these enzymes. For instance, the compound can be oxidized by extracellular laccase, which is a key step in the biodegradation process .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene involve the degradation of chlorophenolic compounds. The compound is metabolized by microorganisms, leading to the breakdown of complex compounds of chlorine with other aromatics . This process aids in the generation of energy and carbon sources for the microorganisms .
Pharmacokinetics
The ADME properties of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene indicate high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of several cytochrome p450 enzymes, which could affect its metabolism .
Result of Action
The molecular and cellular effects of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene’s action primarily involve the degradation of the compound into simpler substances. This degradation process is facilitated by microbial enzymes and results in the generation of energy and carbon sources for the microorganisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene. For instance, the compound’s degradation is more efficient under anaerobic conditions . Additionally, the compound’s stability and action may be affected by factors such as temperature, pH, and the presence of other substances in the environment .
Propiedades
IUPAC Name |
2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCVXHVOOYCYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177077 | |
| Record name | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |
CAS RN |
22544-07-6 | |
| Record name | 2,4′-Dichloro-4-nitrodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22544-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022544076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














